Cas no 1914677-55-6 (4-2-(2,4,5-trifluorophenyl)ethylpiperidine)

4-2-(2,4,5-trifluorophenyl)ethylpiperidine 化学的及び物理的性質
名前と識別子
-
- 4-2-(2,4,5-trifluorophenyl)ethylpiperidine
- SCHEMBL20015310
- 1914677-55-6
- EN300-1867558
- 4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine
-
- インチ: 1S/C13H16F3N/c14-11-8-13(16)12(15)7-10(11)2-1-9-3-5-17-6-4-9/h7-9,17H,1-6H2
- InChIKey: YPBKWFVOTIKKGF-UHFFFAOYSA-N
- ほほえんだ: FC1C=C(C(=CC=1CCC1CCNCC1)F)F
計算された属性
- せいみつぶんしりょう: 243.12348400g/mol
- どういたいしつりょう: 243.12348400g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 231
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 12Ų
- 疎水性パラメータ計算基準値(XlogP): 3.3
4-2-(2,4,5-trifluorophenyl)ethylpiperidine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1867558-0.05g |
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |
1914677-55-6 | 0.05g |
$707.0 | 2023-09-18 | ||
Enamine | EN300-1867558-0.1g |
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |
1914677-55-6 | 0.1g |
$741.0 | 2023-09-18 | ||
Enamine | EN300-1867558-10.0g |
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |
1914677-55-6 | 10g |
$4852.0 | 2023-05-26 | ||
Enamine | EN300-1867558-5.0g |
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |
1914677-55-6 | 5g |
$3273.0 | 2023-05-26 | ||
Enamine | EN300-1867558-1.0g |
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |
1914677-55-6 | 1g |
$1129.0 | 2023-05-26 | ||
Enamine | EN300-1867558-2.5g |
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |
1914677-55-6 | 2.5g |
$1650.0 | 2023-09-18 | ||
Enamine | EN300-1867558-1g |
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |
1914677-55-6 | 1g |
$842.0 | 2023-09-18 | ||
Enamine | EN300-1867558-5g |
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |
1914677-55-6 | 5g |
$2443.0 | 2023-09-18 | ||
Enamine | EN300-1867558-10g |
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |
1914677-55-6 | 10g |
$3622.0 | 2023-09-18 | ||
Enamine | EN300-1867558-0.25g |
4-[2-(2,4,5-trifluorophenyl)ethyl]piperidine |
1914677-55-6 | 0.25g |
$774.0 | 2023-09-18 |
4-2-(2,4,5-trifluorophenyl)ethylpiperidine 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
-
Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
-
Serena Gargiulo,Diederik J. Opperman,Ulf Hanefeld,Isabel W. C. E. Arends,Frank Hollmann Chem. Commun., 2012,48, 6630-6632
-
Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
-
Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
-
Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
-
Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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4-2-(2,4,5-trifluorophenyl)ethylpiperidineに関する追加情報
4-2-(2,4,5-Trifluorophenyl)EthylPiperidine: A Comprehensive Overview
Introduction to 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine
4-2-(2,4,5-Trifluorophenyl)EthylPiperidine is a highly specialized organic compound with the CAS registry number 1914677-55-6. This compound belongs to the class of piperidines, which are six-membered cyclic amines with significant applications in pharmaceuticals and materials science. The structure of 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine incorporates a piperidine ring substituted with a trifluorophenethyl group at the 4-position. This substitution pattern imparts unique electronic and steric properties to the molecule, making it an interesting candidate for various chemical and biological studies.
Recent advancements in synthetic chemistry have enabled the precise synthesis of 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine, allowing researchers to explore its potential in diverse fields. The compound's structure is particularly notable for its trifluorophenyl group, which introduces fluorine atoms at the 2-, 4-, and 5-positions of the phenyl ring. This fluorination not only enhances the molecule's stability but also confers unique electronic characteristics that are valuable in drug design and material synthesis.
The synthesis of 1914677-55-6 typically involves multi-step reactions that combine aromatic fluorination with piperidine ring formation. Researchers have employed various strategies, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, to achieve high yields and purity. These methods have been optimized based on recent studies published in leading chemistry journals.
One of the most promising applications of 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine lies in its potential as a building block for drug development. The compound's structure resembles certain pharmacophores found in approved medications, suggesting its utility in creating bioactive molecules with enhanced efficacy and reduced toxicity. For instance, studies have shown that derivatives of this compound exhibit promising activity against various enzymes involved in neurological disorders.
In addition to its pharmaceutical applications, 1914677-55-6 has garnered attention in materials science due to its ability to form stable crystalline structures. Recent research has explored its use as a precursor for advanced polymers and organic semiconductors. The trifluorophenyl group contributes significantly to the molecule's stability under thermal and mechanical stress, making it a valuable component in high-performance materials.
The electronic properties of 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine have also been studied extensively using computational chemistry techniques. These studies reveal that the compound exhibits a unique combination of electron-withdrawing and electron-donating effects due to the trifluorophenyl group and the piperidine ring. Such properties make it an ideal candidate for applications in optoelectronics and energy storage devices.
From an environmental perspective, researchers have evaluated the biodegradability and toxicity of 1914677-55-6 under various conditions. Initial findings suggest that the compound is not inherently toxic at concentrations relevant to industrial applications. However, further studies are required to fully understand its environmental impact and ensure sustainable practices during its production and use.
In conclusion, 4-2-(2,4,5-Trifluorophenyl)EthylPiperidine (CAS No: 1914677-55-6) stands out as a versatile compound with significant potential across multiple disciplines. Its unique structure enables applications ranging from drug discovery to advanced materials development. As research continues to uncover new insights into its properties and uses, this compound is poised to play a pivotal role in shaping future innovations in chemistry and related fields.
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